molecular formula C19H24N2O6S B6102023 N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide

Katalognummer B6102023
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: JBNKHLBQNJLVLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide (also known as TAK-659) is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

TAK-659 works by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By blocking these kinases, TAK-659 can prevent the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. The compound has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is that it has been shown to be effective in preclinical models of cancer and autoimmune diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation is that the compound is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with TAK-659. Additionally, further research is needed to determine the optimal dosing and treatment schedule for TAK-659 in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with piperidine to form the intermediate 1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinol. This intermediate is then reacted with 2-furoyl chloride to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, the compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are known to play a role in the development and progression of these diseases.

Eigenschaften

IUPAC Name

N-[[1-(2,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-25-15-7-8-18(17(11-15)26-2)28(23,24)21-9-3-5-14(13-21)12-20-19(22)16-6-4-10-27-16/h4,6-8,10-11,14H,3,5,9,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNKHLBQNJLVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.